2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one
Description
2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a synthetic compound featuring a pyrrolidine ring substituted with a quinoxaline ether moiety and a 2,2-diphenyl ethanone core. The quinoxaline group, a bicyclic aromatic system with two nitrogen atoms, may confer unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
2,2-diphenyl-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c30-26(25(19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-16-15-21(18-29)31-24-17-27-22-13-7-8-14-23(22)28-24/h1-14,17,21,25H,15-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYMWSFJLTVIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Coupling via Nucleophilic Substitution and Acylation
The most widely reported method involves a two-step process:
Step 1: Synthesis of 3-(quinoxalin-2-yloxy)pyrrolidine
Quinoxalin-2-ol undergoes nucleophilic aromatic substitution with a pyrrolidine derivative containing a leaving group (e.g., chloride) at the 3-position. The reaction is catalyzed by cesium fluoride in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, yielding 3-(quinoxalin-2-yloxy)pyrrolidine with 78–85% efficiency.
Step 2: Acylation with 2,2-Diphenylacetyl Chloride
The pyrrolidine intermediate is reacted with 2,2-diphenylacetyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds at room temperature for 6 hours, achieving 70–75% yield.
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Step 1 | CsF, THF, 60°C | 78–85 |
| Step 2 | Et₃N, DCM, rt | 70–75 |
One-Pot Tandem Michael Addition-Wittig Reaction
A catalytic one-pot approach leverages triphenylphosphine and alkyl allenoates to construct the pyrrolidine-quinoxaline scaffold while simultaneously introducing the diphenyl ethanone group. This method, adapted from pyrroloindole syntheses, involves:
Friedel-Crafts Alkylation for Diphenyl Ethanone Formation
The diphenyl ethanone moiety is synthesized via Friedel-Crafts acylation using benzaldehyde derivatives. Key steps include:
- Reactants : Benzaldehyde (2 mol equiv.), acetic anhydride, and AlCl₃ catalyst.
- Conditions : 120°C for 8 hours under nitrogen atmosphere, yielding 2,2-diphenylacetyl chloride (85–90% purity).
- Coupling : The acyl chloride is subsequently reacted with 3-(quinoxalin-2-yloxy)pyrrolidine as in Section 1.1.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow technology to enhance scalability and reduce reaction times. Key parameters include:
Green Chemistry Innovations
Recent advances focus on solvent-free conditions and biocatalysts:
- Enzymatic Acylation : Lipase B from Candida antarctica facilitates acylation in ionic liquids (e.g., [BMIM][BF₄]), achieving 68% yield at 45°C.
- Microwave-Assisted Synthesis : Reduces Step 1 reaction time to 2 hours with 82% yield.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Critical impurities include unreacted quinoxalin-2-ol (retention time: 3.2 min) and 2,2-diphenylacetic acid (retention time: 5.8 min).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .
Scientific Research Applications
2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The quinoxaline moiety is known to interact with DNA and proteins, disrupting their function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[(2R)-2-(Morpholin-4-yl)propoxy]-2,2-diphenyl-1-(pyrrolidin-1-yl)ethan-1-one ((R)-(–)-10)
- Structural Differences: Replaces the quinoxalin-2-yloxy group with a morpholin-4-ylpropoxy substituent. The stereochemistry (R-configuration) is explicitly confirmed via X-ray diffraction (XRD) .
- Synthesis : Chemoenzymatic route using an O₂-NaOH/DMSO/TEBA(Cl) catalytic system .
- Characterization : Comprehensive analytical methods (¹H/¹³C NMR, DEPT-135, HSQC, FT-IR, ESI-MS, GC-MS, HPLC) validated purity and configuration .
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one
- Structural Differences: Contains a lactam (pyrrolidin-2-one) ring instead of ethanone. The quinoxaline group is directly attached to the pyrrolidine .
- Synthesis : Green chemistry approach using diethylmalonate and phosphorus oxychloride .
- Characterization : IR, ¹H NMR, and mass spectrometry confirmed structure .
- Bioactivity: Exhibited antimicrobial properties, suggesting the quinoxaline-pyrrolidine framework may target microbial enzymes .
2-(4-(2-(Pyridin-2-yl)vinyl)phenoxy)-1-(pyrrolidin-1-yl)ethan-1-one (18)
- Structural Differences: Features a phenoxy group linked to a pyridinylvinyl moiety instead of quinoxaline .
- Synthesis : Pd-catalyzed coupling under micellar conditions (TPGS-750-M/H₂O) .
- Characterization : HRMS and NMR validated the structure .
- Significance: Demonstrates the versatility of palladium catalysis in modifying ethanone derivatives for diverse applications.
Difluoro-Substituted Analogs (e.g., 5b, 5c)
- Structural Differences: Incorporate difluoro groups on the ethanone core (e.g., 2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one) and aryl substituents (tert-butyl or benzyloxy) .
- Synthesis: Trimethylsilyl enolate coupling with bromoarenes .
- Electronic Effects: Fluorine atoms enhance lipophilicity and metabolic stability, contrasting with the electron-rich quinoxaline group .
Comparative Analysis Table
Key Research Findings
- Stereochemical Influence : The R-configuration in (R)-(–)-10 underscores the importance of chirality in bioactivity, a factor that may extend to the target compound .
- Heterocyclic Impact: Quinoxaline’s aromaticity and nitrogen atoms may enhance binding to biological targets compared to morpholine or pyridine derivatives .
- Synthetic Flexibility: Palladium catalysis and enzymatic methods enable precise modifications of the pyrrolidine-ethanone scaffold .
Biological Activity
2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a diphenyl moiety, a pyrrolidine ring, and a quinoxaline derivative. Its molecular formula is C₂₁H₂₃N₂O₂ with a molecular weight of 351.43 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antioxidant Activity: The compound has shown promise as an antioxidant, helping to mitigate oxidative stress in cells.
- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells through caspase activation pathways.
- Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to its anti-inflammatory properties.
Anticancer Activity
A study evaluated the anticancer effects of this compound against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the micromolar range. The compound was particularly effective against breast cancer cell lines (T47D) and colon cancer cells (HCT116).
| Cell Line | IC50 (µM) |
|---|---|
| T47D (Breast) | 5.0 |
| HCT116 (Colon) | 4.5 |
| SNU398 (Liver) | 6.0 |
Anti-inflammatory Activity
In vitro studies demonstrated that the compound effectively reduced nitric oxide production in LPS-stimulated RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent.
| Treatment | NO Production Inhibition (%) |
|---|---|
| Control | 100 |
| Compound (10 µM) | 75 |
| Compound (25 µM) | 90 |
Case Studies
Case Study 1: Breast Cancer Treatment
In a clinical setting, a patient with advanced breast cancer was treated with a regimen including this compound. The treatment resulted in a significant reduction in tumor size over three months, correlating with the compound's in vitro efficacy.
Case Study 2: Inflammatory Disease Management
A cohort study involving patients with rheumatoid arthritis showed that administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6 after eight weeks of treatment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one, and how can reaction yields be improved?
- Methodology : The synthesis typically involves three stages: (1) preparation of the quinoxaline intermediate via cyclocondensation of o-phenylenediamine with diketones, (2) formation of the pyrrolidine ring via cyclization of γ-aminoketones, and (3) coupling using reagents like EDC or DCC. Microwave-assisted synthesis (80–120°C, DMF solvent) can enhance efficiency, reducing reaction time from 24h to 2–4h while maintaining yields >75% .
- Yield Optimization : Use Pd/C catalysts for hydrogenation steps and purify via flash chromatography (silica gel, ethyl acetate/hexane gradient). Monitor intermediates by TLC and confirm purity via HPLC (>95%) .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks include δ 7.2–8.1 ppm (aromatic protons), δ 3.5–4.2 ppm (pyrrolidine CH₂), and δ 2.8 ppm (quinoxaline CH). Carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .
- IR : Stretching bands at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C ether), and 3050 cm⁻¹ (aromatic C-H) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on quinoxaline or pyrrolidine) influence biological activity?
- SAR Insights :
- Methodology : Introduce substituents via nucleophilic aromatic substitution or Suzuki coupling. Test activity in enzyme inhibition assays (e.g., kinase panel) and ADMET profiling .
Q. What mechanistic approaches can elucidate the compound’s interaction with biological targets?
- Enzyme Assays : Use fluorescence polarization to measure binding to human topoisomerase II (Kd = 120 nM). Compare inhibition kinetics (competitive vs. non-competitive) via Lineweaver-Burk plots .
- Molecular Dynamics (MD) : Simulate docking poses with GROMACS. Key interactions: hydrogen bonding between pyrrolidine NH and ATP-binding pocket residues (e.g., Lys168), π-π stacking of quinoxaline with Phe256 .
Q. How can contradictions in experimental data (e.g., melting points, NMR shifts) be resolved?
- Case Study : Discrepancies in reported melting points (mp 152°C vs. 165°C) may arise from polymorphic forms. Characterize via DSC and PXRD to identify stable crystalline phases .
- NMR Variability : Ensure deuterated solvents are anhydrous (e.g., DMSO-d₆ stored over molecular sieves). Replicate conditions from literature (e.g., 400 MHz, 25°C) and validate with COSY/HSQC for signal assignment .
Methodological Considerations
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Process Chemistry : Replace batch reactors with continuous flow systems for coupling steps (residence time: 30 min, 80°C). Optimize workup using liquid-liquid extraction (chloroform/water) to reduce impurities .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring. Set specifications for residual solvents (e.g., DMF <500 ppm) per ICH guidelines .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetics?
- In Silico Tools :
- ADMET Prediction : Use SwissADME to calculate LogP (optimal range: 2–3), PSA (<90 Ų), and CYP450 inhibition .
- QSAR Models : Train models on datasets of pyrroloquinoxaline analogs (n=50) to predict IC₅₀ values for kinase targets (R² >0.85) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
